molecular formula C17H20N2O3S B2779645 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 440088-43-7

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2779645
CAS No.: 440088-43-7
M. Wt: 332.42
InChI Key: DPKARWWYQYRSHA-UHFFFAOYSA-N
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Description

2-Amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 440088-43-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features the 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold, which is recognized in medicinal chemistry as a versatile and privileged structure for designing biologically active molecules . The core structure is known for its versatility in various fields, including synthetic organic chemistry and drug discovery research . The compound's research value is rooted in its role as a key synthetic intermediate. It can serve as a foundational building block for the structural diversification and synthesis of more complex heterocyclic compounds . The presence of both amino and carboxamide functional groups on the thiophene ring provides reactive sites for further chemical modifications, enabling researchers to create libraries of derivatives for screening against various biological targets. Studies on analogous tetrahydrobenzo[b]thiophene derivatives have shown potential in addressing a range of therapeutic areas, which highlights the broad research interest in this chemical class . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should refer to the provided Safety Data Sheet (SDS). The compound is associated with GHS07 warning pictograms and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment (PPE) and adequate ventilation are required during handling.

Properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKARWWYQYRSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 440088-43-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 332.42 g/mol
  • IUPAC Name : this compound

The compound features a benzothiophene core with modifications that enhance its biological activity. The presence of methoxy groups is significant for its interaction with biological targets.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. In vitro tests have demonstrated its ability to inhibit various cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa (cervical)0.126
SMMC-7721 (liver)0.071
K562 (leukemia)0.164

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The primary mechanism involves the activation of the alpha-1 adrenergic receptor . This receptor activation leads to a cascade of intracellular events that promote smooth muscle contraction and vasoconstriction, potentially increasing blood pressure and impacting tumor microenvironments favorably for therapeutic outcomes .

Pharmacokinetics

As a prodrug, this compound is metabolized into an active form that exerts its pharmacological effects. The metabolic pathway enhances its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Efficacy :
    • A systematic evaluation of various derivatives showed that modifications in the aromatic rings significantly influenced anticancer activity. The presence of electron-donating groups like methoxy at specific positions enhanced activity against HeLa cells .
  • Research on Mechanism :
    • Investigations into the mechanism revealed that the compound's interaction with the alpha-1 adrenergic receptor is crucial for its biological effects. This interaction was linked to increased vascular tone and potential modulation of tumor blood supply .

Comparison with Similar Compounds

Pharmacological Activity Comparison

  • Anticancer Activity: Azomethine derivatives of the parent scaffold exhibit pronounced cytostatic effects, particularly against leukemia and breast cancer cell lines. Computational predictions (PASS Online) highlight the 2,5-dimethoxyphenyl variant as a lead candidate for antimycobacterial and anticancer applications .
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chloro) show moderate antibacterial activity, while methoxy-substituted analogs (e.g., 2,5-dimethoxy) prioritize anticancer over antimicrobial effects .
  • Cytostatic vs. Cytotoxic Profiles : The 2-fluorophenyl analog demonstrates balanced cytostatic and cytotoxic activities, attributed to its ability to intercalate DNA while maintaining metabolic stability .

Structural Characterization

  • X-ray Crystallography: The 2-fluorophenyl analog crystallizes in the monoclinic P2₁/c space group, with intermolecular N–H⋯O and C–H⋯F interactions stabilizing the lattice .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) is standardized for purity assessment of azomethine derivatives, achieving >95% purity for lead compounds .

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiophene core followed by functionalization. For example, analogous compounds are synthesized via cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions, followed by coupling with substituted anilines . Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2,5-dimethoxyphenyl group to the benzothiophene core.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures improves purity (>95% by HPLC) .

Table 1: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, EtOH, reflux65–75
AmidationEDC, DMF, rt80–85
PurificationMeOH/H₂O recrystallization90–95

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The benzothiophene protons (δ 2.5–3.0 ppm, multiplet) and aromatic methoxy groups (δ 3.7–3.8 ppm, singlet) are diagnostic. The amide NH₂ group appears as a broad singlet (δ 6.5–7.0 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-O (1250–1270 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., m/z 387.1245 [M+H]⁺) validates molecular formula .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

The primary amine (-NH₂) and carboxamide (-CONH-) groups are highly reactive. For example:

  • Amine acylation : React with acyl chlorides (e.g., acetyl chloride) to form stable amides for biological screening .
  • Electrophilic substitution : The electron-rich benzothiophene core undergoes nitration or halogenation at the 5-position .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be systematically addressed?

Discrepancies often arise from assay conditions. For example:

  • Cell line variability : Test against standardized panels (e.g., NCI-60) to control for genetic drift .
  • Solvent effects : DMSO concentrations >0.1% may artifactually inhibit enzyme activity; use lower concentrations .
  • Structural analogs : Compare with derivatives (e.g., 2-amino-N-(2-chlorophenyl) analogs) to isolate substituent effects .

Q. What computational strategies are effective in predicting reaction pathways for synthesizing novel derivatives?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for amide coupling .
  • Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing benzothiophene reaction data to predict optimal solvents/catalysts .

Q. How can reaction conditions be optimized to minimize byproduct formation during large-scale synthesis?

  • Temperature control : Maintain ≤60°C during amidation to prevent decomposition .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; Ni reduces side-reactions in tetrahydrobenzothiophene formation .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. What experimental approaches are recommended for elucidating interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
  • Molecular docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis to validate key residues .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Data Contradiction Analysis

Case Study : Conflicting reports on antibacterial activity (MIC ranging from 8–64 µg/mL).

  • Resolution :
    • Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) vs. E. coli (MIC = 64 µg/mL) reflects Gram-positive selectivity .
    • Assay media : Cation-adjusted Mueller-Hinton broth enhances reproducibility compared to nutrient agar .

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